2-Phenyl-2-oxazoline

Übersicht

Beschreibung

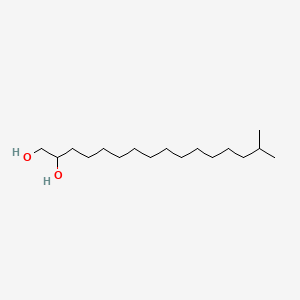

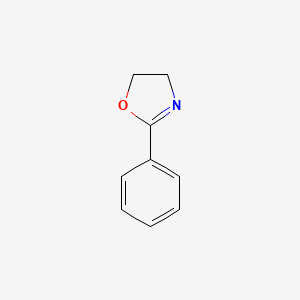

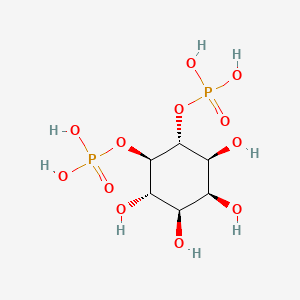

2-Phenyl-2-oxazoline is a heterocyclic organic compound featuring a five-membered ring with one nitrogen and one oxygen atom. It is known for its significant role in organic synthesis and polymer chemistry. The compound’s structure is characterized by a phenyl group attached to the oxazoline ring, which imparts unique chemical properties and reactivity .

Wirkmechanismus

Target of Action

2-Phenyl-2-oxazoline, also known as 2-Phenyl-4,5-dihydrooxazole, is a chemical compound that has been used in various applications. It’s worth noting that 2-oxazolines have been found to have a strong affinity for various metals, suggesting that they may interact with metal-containing proteins or enzymes .

Mode of Action

It’s known that 2-oxazolines can undergo cationic ring-opening polymerization . This suggests that this compound might interact with its targets by opening its oxazoline ring, potentially leading to changes in the target’s structure or function .

Biochemical Pathways

The cationic ring-opening polymerization of 2-oxazolines has been found to be accelerated by certain substituents , suggesting that this compound might influence pathways involving these substituents.

Pharmacokinetics

The physicochemical properties of the compound, such as its boiling point (75 °c/03 mmHg), melting point (12 °C), and density (1118 g/mL at 25 °C), may influence its bioavailability .

Result of Action

Given its potential to undergo cationic ring-opening polymerization , it may cause structural or functional changes in its targets.

Action Environment

It’s known that the polymerization of 2-oxazolines can be influenced by temperature , suggesting that the action of this compound might also be temperature-dependent.

Biochemische Analyse

Biochemical Properties

2-Phenyl-2-oxazoline plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a monomer in the polymerization process, forming poly(2-oxazoline)s, which are known for their biocompatibility and stability in biological environments . Additionally, it can interact with enzymes such as oxidoreductases, facilitating redox reactions by stabilizing transition states and intermediates .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, poly(2-oxazoline)s derived from this compound have been used in drug delivery systems, where they can modulate the release of therapeutic agents and enhance cellular uptake . Furthermore, this compound can impact cell proliferation and differentiation by interacting with cell surface receptors and intracellular signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with various biomolecules. It can bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cellular function and promote tissue regeneration . At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects are essential for determining the therapeutic window and safety profile of the compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is critical for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, depending on its physicochemical properties and interactions with cellular components . These transport and distribution patterns are important for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Understanding its subcellular localization is essential for elucidating the molecular mechanisms underlying its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-oxazoline can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline ring with inversion of stereochemistry .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of amino alcohols with nitriles, carboxylic acids, or aldehydes. These reactions are catalyzed by acids or bases and are carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-2-oxazoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: It can participate in substitution reactions where the phenyl group or the oxazoline ring is modified by different substituents.

Common Reagents and Conditions:

Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups into the molecule.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Phenyl-2-oxazoline has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 2-Methyl-2-oxazoline

- 2-Ethyl-2-oxazoline

- 2,4,4-Trimethyl-2-oxazoline

- 2-Isopropenyl-2-oxazoline

- 2-n-Butyl-2-oxazoline

Uniqueness: 2-Phenyl-2-oxazoline stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its alkyl-substituted counterparts. Additionally, the phenyl group enhances the compound’s potential biological activities, making it a valuable compound in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTHWIZHGLNEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35255-75-5 | |

| Record name | Oxazole, 4,5-dihydro-2-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35255-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30288157 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7127-19-7 | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7127-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Phenyl-2-oxazoline?

A1: The molecular formula of this compound is C9H9NO, and its molecular weight is 147.17 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These techniques provide information about the compound's structure, purity, and presence of functional groups. [, ]

Q3: What are the key features of this compound polymerization?

A3: this compound readily undergoes cationic ring-opening polymerization (CROP). This living polymerization mechanism allows for precise control over molecular weight and enables the synthesis of well-defined block copolymers. [, , , ]

Q4: How does the initiator influence the copolymerization behavior of this compound?

A4: The choice of initiator can impact the monomer distribution in copolymers containing this compound. For instance, initiators with less basic counterions tend to produce copolymers with a more gradual gradient of monomer incorporation. []

Q5: What interesting copolymerization behavior was observed with 4-ethyl-2-butyl-2-oxazoline and this compound?

A5: Unexpectedly, 4-ethyl-2-butyl-2-oxazoline, despite being less reactive, incorporated faster than this compound during copolymerization. This phenomenon is attributed to the steric hindrance imposed by the bulky phenyl group of this compound. []

Q6: How does microwave irradiation affect this compound polymerization?

A6: Microwave irradiation significantly accelerates the CROP of this compound compared to conventional heating. While not exhibiting non-thermal effects, microwave heating provides faster and cleaner reactions with improved control over polymerization. [, ]

Q7: Can ionic liquids be used as solvents for microwave-assisted 2-oxazoline polymerization?

A7: Yes, ionic liquids, being excellent microwave absorbers, can serve as solvents for the microwave-assisted CROP of 2-oxazolines like 2-ethyl-2-oxazoline, enabling efficient polymerization and facile product separation. []

Q8: How do the properties of copolymers containing this compound vary with monomer composition?

A9: The properties of copolymers are directly influenced by the type and ratio of monomers used. For instance, incorporating 2-nonyl-2-oxazoline into this compound copolymers can significantly alter their thermal properties, glass transition temperature, and surface energy. []

Q9: How do gradient copolymers differ from block copolymers in their micellar structure?

A10: Amphiphilic diblock copolymers form micelles with uniform core density. In contrast, gradient copolymers, due to the gradual change in monomer composition, assemble into micelles with a denser outer core region, termed the "bitterball-core" structure, arising from back-folding of polymer chains. []

Q10: What unique properties make partially hydrolyzed poly(this compound) (HPPhOx) interesting for nanomaterial applications?

A11: HPPhOx, with its combination of hydrophobic and electrostatic interactions, can form self-assembled nanoparticles. The incorporation of proteins like BSA can further modify the size, morphology, and internal structure of these nanoparticles, offering potential for tailored drug delivery systems. []

Q11: What makes poly(2-oxazoline)-based hydrogels suitable for controlled drug release?

A12: Poly(2-oxazoline)-based hydrogels exhibit tailorable swelling degrees depending on their composition and can encapsulate drug molecules. The release of these drugs can be controlled by stimuli such as pH changes or solvent exchange. []

Q12: How do this compound-derived palladium complexes act as catalysts?

A13: Palladium complexes incorporating this compound, especially ortho-palladated complexes, demonstrate excellent catalytic activity in various reactions, including the decomposition of P=S pesticides and the hydrolysis of methylparathion. [, ]

Q13: How do structural modifications of the this compound ligand affect the catalytic activity of palladium complexes?

A14: Substituting the this compound ligand with different groups, such as CF3, H, or NMe2 at the 4-position of the pyridine ring, can significantly impact the catalytic activity of the resulting palladium complexes in methanolysis reactions. []

Q14: What do computational studies reveal about the electronic structure of 2-oxazoline rings?

A15: Computational investigations, particularly density functional theory (DFT) calculations, indicate significant delocalization of π-electrons along the NCO segment of 2-oxazoline rings, leading to a partial negative charge on the nitrogen atom. This electronic distribution explains the regioselectivity observed during the initiation of CROP. []

Q15: How do kinetic and thermodynamic studies combined with DFT calculations elucidate the isomerization behavior of [PdCl2(this compound)2] complexes?

A16: Experimental and computational studies confirm that the kinetic product of the reaction between Li2PdCl4 and this compound is the cis isomer of [PdCl2(this compound)2]. This complex undergoes a slow isomerization to the thermodynamically favored trans isomer via a dissociative mechanism involving the cleavage of a Pd-N bond. DFT calculations accurately predict the activation parameters and thermodynamic parameters for this process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3-acetamido-6-[[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[6-[3,4-dihydroxy-5-[6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1210609.png)

![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)